2,3-O-Isopropylidene-1,6-di-O-p-toluenesulfonyl-a-L-sorbofuranose 2,3-O-Isopropylidene-1,6-di-O-p-toluenesulfonyl-a-L-sorbofuranose
Brand Name: Vulcanchem
CAS No.: 2484-55-1
VCID: VC0029891
InChI: InChI=1S/C23H28O10S2/c1-15-5-9-17(10-6-15)34(25,26)29-13-19-20(24)21-23(31-19,33-22(3,4)32-21)14-30-35(27,28)18-11-7-16(2)8-12-18/h5-12,19-21,24H,13-14H2,1-4H3/t19-,20+,21-,23-/m0/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)(OC(O3)(C)C)COS(=O)(=O)C4=CC=C(C=C4)C)O
Molecular Formula: C23H28O10S2
Molecular Weight: 528.587

2,3-O-Isopropylidene-1,6-di-O-p-toluenesulfonyl-a-L-sorbofuranose

CAS No.: 2484-55-1

Cat. No.: VC0029891

Molecular Formula: C23H28O10S2

Molecular Weight: 528.587

* For research use only. Not for human or veterinary use.

2,3-O-Isopropylidene-1,6-di-O-p-toluenesulfonyl-a-L-sorbofuranose - 2484-55-1

Specification

CAS No. 2484-55-1
Molecular Formula C23H28O10S2
Molecular Weight 528.587
IUPAC Name [(3aS,5S,6R,6aS)-6-hydroxy-2,2-dimethyl-3a-[(4-methylphenyl)sulfonyloxymethyl]-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C23H28O10S2/c1-15-5-9-17(10-6-15)34(25,26)29-13-19-20(24)21-23(31-19,33-22(3,4)32-21)14-30-35(27,28)18-11-7-16(2)8-12-18/h5-12,19-21,24H,13-14H2,1-4H3/t19-,20+,21-,23-/m0/s1
Standard InChI Key RWMGKKKBAWACGX-KGSLCBSSSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)(OC(O3)(C)C)COS(=O)(=O)C4=CC=C(C=C4)C)O

Introduction

Chemical Identity and Nomenclature

2,3-O-Isopropylidene-1,6-di-O-p-toluenesulfonyl-a-L-sorbofuranose (CAS No. 2484-55-1) is a structurally complex carbohydrate derivative with significant relevance in synthetic organic chemistry and pharmaceutical development. The compound belongs to the class of modified sugars, specifically derived from L-sorbose through strategic protection and functionalization reactions. Its IUPAC name is [(3aS,5S,6R,6aS)-6-hydroxy-2,2-dimethyl-3a-[(4-methylphenyl)sulfonyloxymethyl]-6,6a-dihydro-5H-furo[2,3-d] dioxol-5-yl]methyl 4-methylbenzenesulfonate, which precisely delineates its stereochemical configuration and functional group arrangement . The compound is also known by several synonyms including 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose and alpha-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-, 1,6-bis(4-methylbenzenesulfonate) .

The nomenclature of this compound reflects its structural features, with "2,3-O-Isopropylidene" indicating an isopropylidene protecting group at the 2,3-positions of the sugar ring, and "1,6-di-O-p-toluenesulfonyl" signifying the presence of two p-toluenesulfonyl (tosyl) groups at positions 1 and 6. The "a-L-sorbofuranose" portion identifies the parent sugar scaffold as the L-enantiomer of sorbose in its five-membered (furanose) ring form .

Chemical Structure and Properties

Molecular Structure

2,3-O-Isopropylidene-1,6-di-O-p-toluenesulfonyl-a-L-sorbofuranose has a molecular formula of C23H28O10S2 and a molecular weight of 528.587 g/mol . The compound features a furanose (five-membered) ring structure derived from L-sorbose, with strategic modifications at specific positions. The core structure includes:

  • A five-membered furanose ring from L-sorbose

  • An isopropylidene protecting group at the 2,3-positions

  • Two p-toluenesulfonyl (tosyl) groups at positions 1 and 6

  • A free hydroxyl group at position 5

The stereochemistry of the compound is critical to its reactivity and applications, with specific configurations at positions 3aS, 5S, 6R, and 6aS as indicated in its IUPAC name .

PropertyDescription
AppearanceWhite solid/powder
Molecular Weight528.587 g/mol
Molecular FormulaC23H28O10S2
SolubilityLikely soluble in organic solvents (acetone, chloroform, dichloromethane); limited solubility in water
StabilityStore in dry, dark, ventilated place; sensitive to moisture
Purity (Commercial)Typically supplied at ≥99% purity

From a chemical perspective, the compound contains reactive tosyl groups that function as good leaving groups in nucleophilic substitution reactions, making it valuable in synthetic organic chemistry. The protected isopropylidene group at the 2,3-positions provides selective reactivity, while the free hydroxyl group at position 5 offers a site for further functionalization.

Applications in Research and Development

Role in Carbohydrate Chemistry

SpecificationDetails
CAS Number2484-55-1
Purity≥99%
AppearancePowder form
Storage RequirementsStore in dry, dark, and ventilated place
Intended UseResearch use only; not for human or veterinary use
PackagingAccording to customer requirements; minimum order quantities may apply
TransportationAvailable by sea, air, or courier

As stated by one supplier: "It is an important raw material" , highlighting its significance in synthetic applications and research contexts.

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